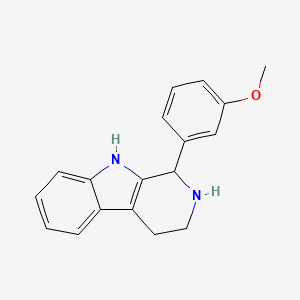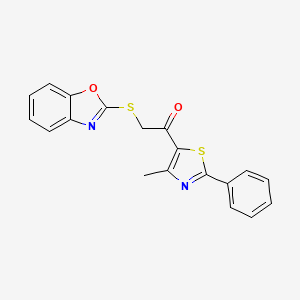
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a complex organic compound with a unique structure that integrates elements of both benzoxazole and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves multiple steps:
Formation of Benzoxazole Moiety
Starting with o-aminophenol and a suitable aldehyde, condensation occurs under acidic conditions to form the benzoxazole ring.
Thiazole Formation
The thiazole ring is synthesized by the condensation of thioamide with α-bromoketone under basic conditions.
Linking via Sulfanyl Bridge
The final step involves linking the benzoxazole and thiazole rings through a sulfanyl (thiol) bridge using a sulfur donor like thiourea, followed by oxidative coupling.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimization of reaction conditions to ensure high yield and purity. Continuous flow techniques and catalytic systems can be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation
Under oxidative conditions, the sulfanyl bridge can be converted to a sulfoxide or sulfone.
Reduction
Reduction can target the carbonyl group in the ethanone moiety, potentially leading to alcohol derivatives.
Substitution
Electrophilic or nucleophilic substitutions can occur on the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, organolithium compounds, Grignard reagents.
Major Products
Sulfoxides and Sulfones: : Resulting from oxidation.
Alcohol Derivatives: : Resulting from reduction.
Substituted Rings: : Resulting from various substitution reactions.
科学的研究の応用
Chemistry
Used as a precursor for synthesizing complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Shows potential in bioconjugation processes due to its reactive sites.
Medicine
Investigated for its antimicrobial and anticancer properties.
Functions as a building block for designing enzyme inhibitors.
Industry
Utilized in the development of organic electronic materials.
Acts as an intermediate in the production of advanced polymers.
作用機序
The effects of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone are primarily mediated through its interaction with biological macromolecules. The compound's unique structure allows it to bind to specific enzymes or receptors, modulating their activity. Key pathways involve inhibition of bacterial enzymes, leading to antimicrobial effects, and disruption of cancer cell metabolism, contributing to its anticancer potential.
類似化合物との比較
Unique Features
The integration of both benzoxazole and thiazole rings provides a scaffold for diverse chemical reactivity.
The sulfanyl bridge adds additional sites for modification.
Similar Compounds
Benzoxazole Derivatives: : Known for their antimicrobial properties.
Thiazole Derivatives: : Widely used in pharmaceuticals for their therapeutic effects.
By comparison, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone uniquely combines these features, making it a versatile compound for scientific exploration and application.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-12-17(25-18(20-12)13-7-3-2-4-8-13)15(22)11-24-19-21-14-9-5-6-10-16(14)23-19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILINMDTPQLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2731684.png)
![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2731687.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)
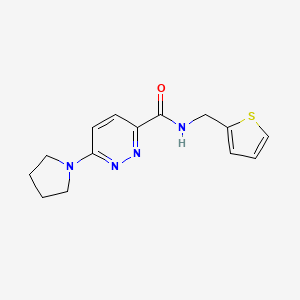
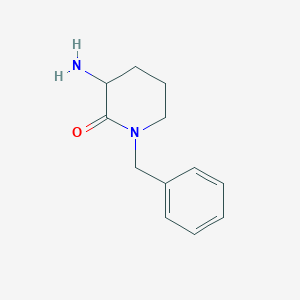
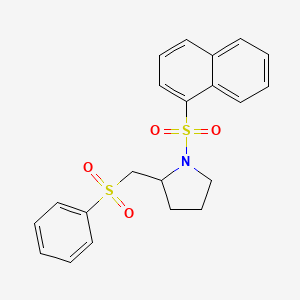
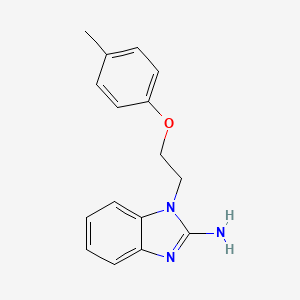
![4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2731694.png)
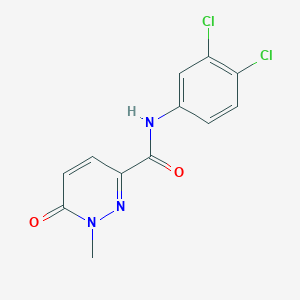
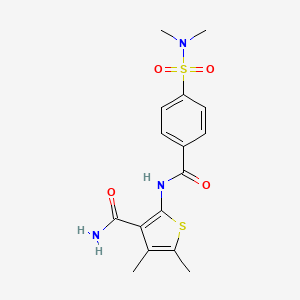
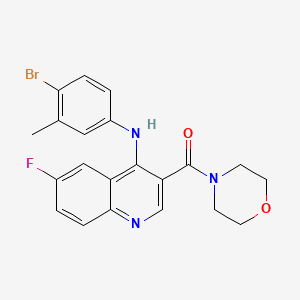
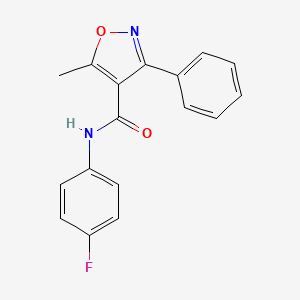
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2731703.png)
